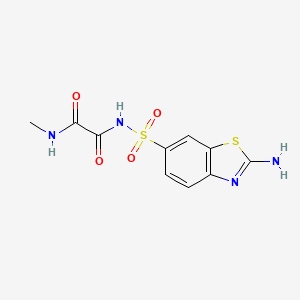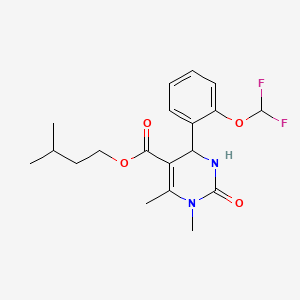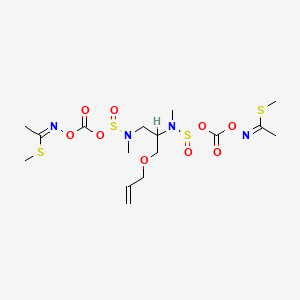
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is a chemical compound with the molecular formula C6HCl4NO2Na It is a derivative of pyridinecarboxylic acid, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt typically involves the chlorination of pyridinecarboxylic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactors where pyridinecarboxylic acid is treated with chlorine gas. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the tetrachlorinated product. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the compound.
Reduction: Less chlorinated derivatives of pyridinecarboxylic acid.
Substitution: Various substituted pyridinecarboxylic acid derivatives depending on the nucleophile used.
科学研究应用
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): A non-chlorinated derivative of pyridinecarboxylic acid.
Nicotinic acid (3-Pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.
Isonicotinic acid (4-Pyridinecarboxylic acid): An isomer with the carboxyl group at the 4-position.
Uniqueness
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is unique due to the presence of four chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its non-chlorinated or less chlorinated counterparts. This makes it a valuable compound for specific applications in organic synthesis and research.
属性
CAS 编号 |
113275-12-0 |
|---|---|
分子式 |
C6Cl4NNaO2 |
分子量 |
282.9 g/mol |
IUPAC 名称 |
sodium;3,4,5,6-tetrachloropyridine-2-carboxylate |
InChI |
InChI=1S/C6HCl4NO2.Na/c7-1-2(8)4(6(12)13)11-5(10)3(1)9;/h(H,12,13);/q;+1/p-1 |
InChI 键 |
WFOJCSNWJNYICV-UHFFFAOYSA-M |
规范 SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


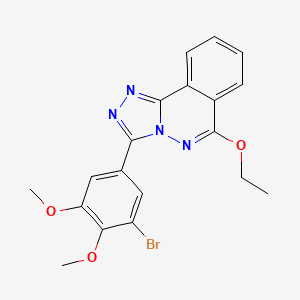
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
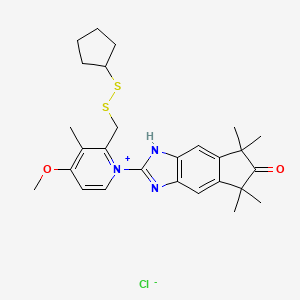
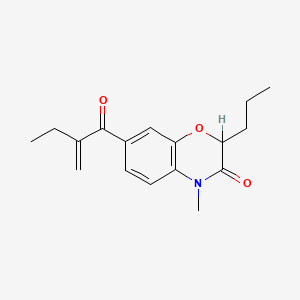
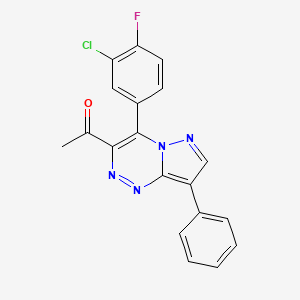
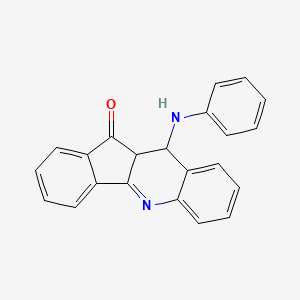
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
